2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide
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Overview
Description
2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolo-pyridazine core, which is known for its diverse pharmacological activities. The presence of the sulfonamide group further enhances its potential as a bioactive molecule.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties can have a key interaction in the active site of the enzyme .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Pharmacokinetics
It’s known that the ability of hydrogen bond accepting and donating characteristics of similar compounds can make specific interactions with different target receptors, which could influence their pharmacokinetics .
Result of Action
Similar 1,2,4-triazolo derivatives have been reported to show versatile biological activities .
Action Environment
The structure of similar compounds allows them to manifest substituents around a core scaffold in defined three-dimensional representations, which could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Additionally, microwave-mediated, catalyst-free synthesis methods have been developed to obtain similar triazole derivatives with high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Comparison with Similar Compounds
Similar Compounds
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b]pyridazine: Known for its high thermal stability and potential as an energetic material.
6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Used in the development of low-sensitivity high-energy materials.
Uniqueness
2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
2,4-dimethyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-9-3-4-11(10(2)7-9)21(19,20)17-12-5-6-13-15-14-8-18(13)16-12/h3-8H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMCYTNGMRWLSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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